![molecular formula C10H20O B2623210 6-Methylnonan-2-one CAS No. 104092-42-4](/img/structure/B2623210.png)
6-Methylnonan-2-one
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Overview
Description
“6-Methylnonan-2-one” is a chemical compound with the molecular formula C10H20O . Its molecular weight is 156.2652 .
Synthesis Analysis
The synthesis of “6-Methylnonan-2-one” involves a process called Catalytic Reductive β-Metalloethylation . This process involves the reaction of pent-1-ene with Et2Zn in the presence of TaCl5 . The reaction forms an organozinc compound, which is then treated with propionyl chloride . The resulting compound is extracted, dried, and evaporated to yield "6-Methylnonan-2-one" .
Molecular Structure Analysis
The molecular structure of “6-Methylnonan-2-one” consists of 10 carbon atoms, 20 hydrogen atoms, and 1 oxygen atom .
Chemical Reactions Analysis
The key chemical reaction involved in the synthesis of “6-Methylnonan-2-one” is the reductive β-metalloethylation of 1-alkenes . This reaction is catalyzed by tantalum (Ta) complexes .
Scientific Research Applications
- Application : It serves as a precursor in the synthesis of racemic analogs of insect pheromones. For instance:
- Sex Pheromone : 6-Methylnonan-3-one is a racemic analog of the sex pheromone produced by the caddisfly Hesperophylax occidentalis .
- Aggregation Pheromone : 3-Methylheptanoic acid, another compound derived from 6-Methylnonan-2-one, mimics the aggregation pheromone of the beetle Coleoptera scarabaeidae .
- Data Collection : 6-Methylnonan-2-one is part of a database of critically evaluated thermodynamic property data for organic compounds .
Pheromone Synthesis
Thermophysical Property Data
Reference Standard in Testing
Safety and Hazards
properties
IUPAC Name |
6-methylnonan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-4-6-9(2)7-5-8-10(3)11/h9H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQPOMZKAGSTQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CCCC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylnonan-2-one |
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